Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813763
InChI: InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Molecular Formula: C14H10Br2O2
Molecular Weight: 370.03 g/mol

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate

CAS No.:

Cat. No.: VC13813763

Molecular Formula: C14H10Br2O2

Molecular Weight: 370.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate -

Specification

Molecular Formula C14H10Br2O2
Molecular Weight 370.03 g/mol
IUPAC Name methyl 4-(3,5-dibromophenyl)benzoate
Standard InChI InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Standard InChI Key OEYLMTMPBDXWIO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate features a biphenyl core substituted with two bromine atoms at the meta positions (3' and 5') of one phenyl ring and a methyl ester group at the para position (4') of the adjacent ring. The IUPAC name, methyl 4-(3,5-dibromophenyl)benzoate, reflects this substitution pattern. X-ray crystallography of analogous brominated biphenyls reveals dihedral angles between the aromatic rings ranging from 30° to 45°, which influence conjugation and steric interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₀Br₂O₂
Molecular Weight370.03 g/mol
CAS NumberN/A (Research Use Only)
IUPAC NameMethyl 4-(3,5-dibromophenyl)benzoate
InChI KeyInChI=1S/C14H10Br2O2/c1-18-14(17)...

The compound’s electronic structure, analyzed via IR and NMR spectroscopy, shows characteristic carbonyl stretching at 1,720 cm⁻¹ (C=O) and aromatic C-Br vibrations near 550 cm⁻¹. The deshielded protons adjacent to bromine atoms appear as doublets in the ¹H NMR spectrum (δ 7.8–8.1 ppm), while the ester methyl group resonates as a singlet at δ 3.9 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with Ullmann coupling or Suzuki-Miyaura reactions to construct the biphenyl backbone. Bromination of the intermediate biphenyl derivative is achieved using bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) under radical conditions . A representative protocol involves:

  • Biphenyl Formation: Reacting methyl 4-bromobenzoate with 3,5-dibromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C .

  • Purification: Flash column chromatography (hexane:ethyl acetate, 4:1) yields the product in 85–91% purity.

Advanced Methodologies

Recent innovations employ hypervalent iodine reagents for regioselective bromination. For example, treating methyl 4-phenylbenzoate with dibromoisocyanuric acid (DBI) in acetic acid introduces bromine exclusively at the 3' and 5' positions, avoiding ortho substitution . This method enhances atom economy and reduces byproduct formation compared to traditional approaches.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Reagents
Suzuki-Miyaura Coupling9198Pd(PPh₃)₄, K₂CO₃
Radical Bromination7895NBS, AIBN
Hypervalent Iodine8999DBI, CH₃COOH

Reaction kinetics studies reveal that the hypervalent iodine route proceeds via a two-step electrophilic aromatic substitution mechanism, with rate-determining bromine transfer to the aryl ring .

Reactivity and Functionalization

Cross-Coupling Reactions

The compound’s bromine atoms serve as leaving groups in palladium-catalyzed couplings. For instance, Sonogashira reactions with terminal alkynes produce ethynylated biphenyls, while Stille couplings with organotin reagents enable aryl-aryl bond formation . Key findings include:

  • Buchwald-Hartwig Amination: Reacting with primary amines (e.g., benzylamine) and Pd₂(dba)₃/Xantphos yields N-aryl derivatives (85–92% yield) .

  • Suzuki-Miyaura Diversification: Substituting bromines with arylboronic acids generates tetra-ortho-substituted biphenyls, which are precursors to liquid crystals.

Electrophilic Aromatic Substitution

Despite its electron-withdrawing ester group, the biphenyl system undergoes nitration and sulfonation at the para positions relative to bromine. Density functional theory (DFT) calculations attribute this selectivity to destabilization of the meta transition state by bromine’s steric bulk .

Applications in Materials Science

Polymer Precursors

The compound’s rigidity and halogen content make it a monomer for high-performance polymers. Copolymerizing with divinylbenzene via Heck coupling produces cross-linked networks with glass transition temperatures (T₉) exceeding 200°C. These polymers exhibit low dielectric constants (κ = 2.3–2.7), suitable for microelectronic insulators .

Organic Electronics

Bromine substituents facilitate π-stacking in organic semiconductors. Vacuum-deposited thin films of methyl 3',5'-dibromobiphenyl-4-carboxylate exhibit hole mobilities of 0.12 cm²/V·s, comparable to rubrene . Ongoing research explores its use in perovskite solar cells as a passivation layer to reduce interfacial recombination.

Future Directions

Emerging applications include:

  • Metal-Organic Frameworks (MOFs): Functionalizing biphenyl linkers to enhance CO₂ adsorption capacity .

  • Pharmaceutical Intermediates: Derivatizing the ester group to synthesize kinase inhibitors.

Advances in continuous-flow bromination and catalytic C-H activation promise to streamline production and reduce costs .

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